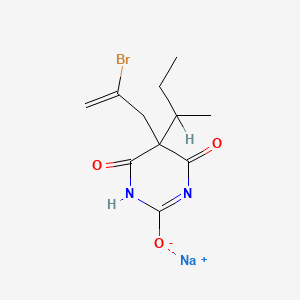
Butallylonal sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butallylonal sodium is a barbiturate derivative that was invented in the 1920s. It has sedative properties and was primarily used as an anesthetic in veterinary medicine. This compound is considered similar in effects to pentobarbital but is longer in action, being classified as an intermediate-acting barbiturate rather than a short-acting one .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butallylonal sodium involves the reaction of 5-sec-butyl-5-(beta-bromoallyl)barbituric acid with sodium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the sodium salt. The general reaction can be represented as follows:
5-sec-butyl-5-(beta-bromoallyl)barbituric acid+NaOH→Butallylonal sodium+H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the same basic reaction but with optimized conditions for higher yield and purity. This includes precise control of temperature, pH, and reaction time. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butallylonal sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The bromine atom in the beta-bromoallyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Butallylonal sodium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving the central nervous system due to its sedative properties.
Medicine: Investigated for its potential use in anesthesia and as a sedative in veterinary medicine.
Wirkmechanismus
Butallylonal sodium exerts its effects by potentiating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This potentiation increases chloride ion conductance, resulting in inhibitory post-synaptic currents and ultimately inhibition of neuronal activity. The molecular targets include GABA_A receptors, which play a crucial role in mediating the sedative and anesthetic effects of this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentobarbital: A short-acting barbiturate with similar sedative properties but shorter duration of action.
Phenobarbital: A long-acting barbiturate used primarily as an anticonvulsant.
Secobarbital: Another short-acting barbiturate used for its sedative and hypnotic effects.
Uniqueness
Butallylonal sodium is unique in its intermediate duration of action, making it suitable for applications where a longer-lasting sedative effect is desired compared to short-acting barbiturates like pentobarbital. Its specific chemical structure, featuring a beta-bromoallyl group, also distinguishes it from other barbiturates .
Eigenschaften
CAS-Nummer |
3486-86-0 |
|---|---|
Molekularformel |
C11H14BrN2NaO3 |
Molekulargewicht |
325.13 g/mol |
IUPAC-Name |
sodium;5-(2-bromoprop-2-enyl)-5-butan-2-yl-4,6-dioxo-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H15BrN2O3.Na/c1-4-6(2)11(5-7(3)12)8(15)13-10(17)14-9(11)16;/h6H,3-5H2,1-2H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
WITMQGCBPSZFPH-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)C1(C(=O)NC(=NC1=O)[O-])CC(=C)Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


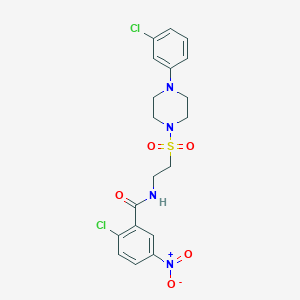

![Propan-2-yl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B14135535.png)
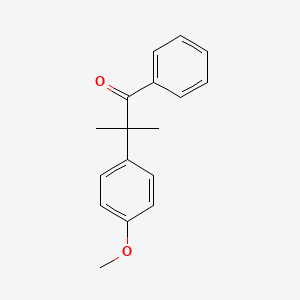

![Benzene, [(trifluoromethyl)seleno]-](/img/structure/B14135539.png)
![1-[2-(2-Chlorophenoxy)ethyl]piperazine hydrochloride](/img/structure/B14135559.png)
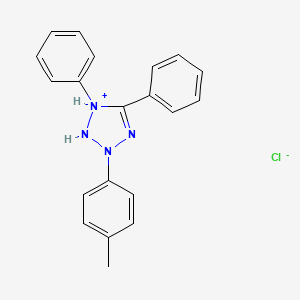

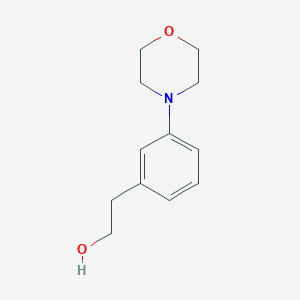

![5-Chloro-N-[6-(piperidin-1-YL)hexyl]-1H-indazol-3-amine](/img/structure/B14135577.png)
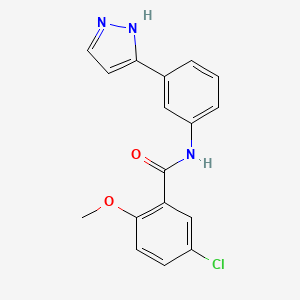
![Bicyclo[4.2.1]nonan-3-one](/img/structure/B14135600.png)
